

3-Bromophenylglyoxal hydrate chemical properties

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Compound of Interest

Compound Name: **3-Bromophenylglyoxal hydrate**

Cat. No.: **B010231**

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An In-depth Technical Guide to **3-Bromophenylglyoxal Hydrate** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **3-Bromophenylglyoxal hydrate**, a versatile bifunctional reagent crucial for advanced organic synthesis and drug development. We will move beyond simple data recitation to explore the causality behind its reactivity, synthetic utility, and handling protocols, offering field-proven insights for researchers and scientists.

Core Chemical Identity and Physicochemical Properties

3-Bromophenylglyoxal hydrate, systematically named 1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one, is a stable, crystalline solid at room temperature.^[1] Unlike its anhydrous counterpart, which exists as a yellow liquid, the hydrate form is typically an off-white or white solid, making it significantly easier to handle and store.^{[2][3]} The presence of the geminal diol (hydrate) functionality is a key characteristic, existing in equilibrium with the aldehyde form, especially in solution. This equilibrium is fundamental to its reactivity.

The core properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	106134-16-1	[1] [4] [5]
Molecular Formula	C ₈ H ₇ BrO ₃	[1] [6] [7]
Molecular Weight	231.04 g/mol	[1] [5] [8]
Appearance	Solid	[1] [9]
Purity	Typically ≥95%	[1] [9]
Storage	Ambient Temperature	[1]
MDL Number	MFCD08705873	[1] [5]

Molecular Structure and Spectroscopic Profile

The structure of **3-Bromophenylglyoxal hydrate** is defined by a phenyl ring substituted with a bromine atom at the meta position and an adjacent glyoxal group. In its solid state, it exists predominantly as the gem-diol hydrate.

Caption: Equilibrium between anhydrous and hydrated forms.

Expected Spectroscopic Features:

While specific spectra for this exact compound are not readily available in public databases, its structure allows for reliable prediction of its key spectroscopic signatures based on well-established principles.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- ¹H NMR: The spectrum would feature complex signals in the aromatic region (approx. 7.2-8.0 ppm) characteristic of a 1,3-disubstituted benzene ring. A key signal would be the methine proton of the gem-diol (CH(OH)₂), expected to appear around 5.5-6.0 ppm. The two hydroxyl protons would likely present as a broad, exchangeable signal.
- ¹³C NMR: Two distinct carbonyl-type signals would be expected for the ketone (~190 ppm) and the hydrated aldehyde (gem-diol carbon, ~90-95 ppm). A series of signals between 120-140 ppm would correspond to the aromatic carbons.

- Infrared (IR) Spectroscopy: A strong, sharp absorption around $1680\text{-}1700\text{ cm}^{-1}$ would indicate the ketone C=O stretch. A very broad and prominent band in the $3200\text{-}3500\text{ cm}^{-1}$ region would confirm the presence of the O-H groups from the hydrate functionality.

Chemical Reactivity and Mechanistic Pathways

The utility of **3-Bromophenylglyoxal hydrate** stems from its dual electrophilic centers: a ketone and a hydrated aldehyde. This structure enables a wide range of chemical transformations.

A. Reactions with Nucleophiles

The carbonyl groups are prime targets for nucleophiles. Its reaction with amines is particularly useful for synthesizing nitrogen-containing heterocycles, a common scaffold in medicinal chemistry. The reaction typically proceeds via the more reactive aldehyde, forming a Schiff base intermediate that can undergo subsequent cyclization. Studies on the parent phenylglyoxal show it readily forms adducts with aromatic amines.[\[13\]](#)

Caption: General reaction pathway with primary amines.

B. Base-Catalyzed Internal Cannizzaro Reaction

In the presence of a strong base like sodium hydroxide, phenylglyoxal derivatives undergo an internal Cannizzaro-type rearrangement. Mechanistic studies on phenylglyoxal hydrate show that the reaction proceeds via a rate-controlling internal hydride shift from the gem-diol anion to the adjacent ketone.[\[14\]](#)[\[15\]](#) This transformation yields the corresponding mandelate salt, demonstrating the molecule's susceptibility to intramolecular redox reactions under basic conditions. This reactivity is critical to consider when planning syntheses in basic media, as it can be an undesired side reaction or a desired transformation.

C. Bioconjugation and Chemical Biology Applications

Phenylglyoxal and its derivatives are known to be effective reagents for the chemical modification of arginine residues in proteins.[\[2\]](#) This specificity makes 3-bromophenylglyoxal a potential tool for introducing a bromine handle onto peptides and proteins for further functionalization or for use as a heavy-atom probe in structural biology.

Synthesis and Experimental Protocols

The most direct and reliable synthesis of aryl glyoxals involves the oxidation of the corresponding acetophenone. The procedure for phenylglyoxal using selenium dioxide (SeO_2) is a classic, high-yielding method that is directly adaptable for **3-bromophenylglyoxal hydrate**.^[16]

Caption: Synthetic workflow for **3-Bromophenylglyoxal hydrate**.

Protocol: Synthesis of 3-Bromophenylglyoxal Hydrate

Disclaimer: This protocol is adapted from a verified procedure for a similar compound and should be performed by qualified personnel with appropriate safety measures.^[16]

- Setup: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, combine 3-bromoacetophenone (1.0 eq), selenium dioxide (1.1 eq), dioxane (5-6 mL per gram of acetophenone), and water (0.2 mL per gram of acetophenone).
- Reaction: Heat the mixture to reflux with vigorous stirring. A black precipitate of elemental selenium will form as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
- Workup: Carefully decant the hot solution away from the selenium precipitate. Rinse the selenium with a small amount of hot dioxane and combine the organic layers.
- Isolation (Anhydrous): Remove the dioxane and water under reduced pressure. Distill the resulting crude oil under high vacuum to yield anhydrous 3-bromophenylglyoxal as a yellow liquid.
- Hydration: Dissolve the purified yellow liquid in 3-4 volumes of hot water. Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
- Final Product: Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold water, and air dry to yield **3-Bromophenylglyoxal hydrate**.

Safety and Handling

As a laboratory chemical, **3-Bromophenylglyoxal hydrate** must be handled with appropriate care. The primary hazards are irritation to the skin, eyes, and respiratory system.[1]

Hazard Statement	Description	GHS Code	Source(s)
H315	Causes skin irritation	GHS07	[1][17][18]
H319	Causes serious eye irritation	GHS07	[1][17][18]
H335	May cause respiratory irritation	GHS07	[1][17][18]

Handling Recommendations:

- Use in a well-ventilated area or a chemical fume hood.[19]
- Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]
- Avoid inhalation of dust.[17]
- In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[20]
- Store in a tightly sealed container in a dry place.[1]

Conclusion

3-Bromophenylglyoxal hydrate is more than a simple chemical intermediate; it is a precisely engineered tool for synthetic and medicinal chemists. Its stable, easy-to-handle hydrated form, combined with the versatile reactivity of its dual carbonyl centers, makes it an invaluable building block for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. Understanding its fundamental properties, reactivity profile, and synthetic pathways is key to unlocking its full potential in drug discovery and materials science.

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